N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide
Description
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide is a synthetic benzothiazole derivative characterized by a benzo[d]thiazol-2-yl core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The compound features a butyramide (C₃H₇CONH₂) moiety attached to the thiazole nitrogen. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The methoxy and chloro substituents likely influence its electronic properties, solubility, and bioactivity, while the butyramide chain may modulate steric interactions and binding affinity to biological targets.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-3-4-9(16)14-12-15-10-8(17-2)6-5-7(13)11(10)18-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYAYYDZMYOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with butyric acid derivatives. One common method includes the use of 2-amino-7-chloro-4-methoxybenzothiazole as a starting material, which is then reacted with butyric anhydride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced amide derivatives
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammation or cancer cell proliferation. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole scaffold is highly tunable, with substituent positions and types critically affecting physicochemical and biological properties. Below is a comparison of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide with analogs from literature:
Key Observations:
- Substituent Position: The 7-chloro and 4-methoxy groups in the target compound may enhance polarity compared to methyl or dichloro analogs, improving aqueous solubility .
- Amide Chain: Butyramide’s linear chain (vs. isobutyramide’s branching) may increase flexibility and target binding, as seen in other benzothiazole derivatives .
- Melting Points: Methoxy-substituted compounds (e.g., compound 9 in ) exhibit higher melting points (186–187°C) compared to fluoro- or nitro-substituted analogs (e.g., compound 12 at 155–156°C), suggesting stronger intermolecular interactions.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide is a compound that has garnered attention in recent years due to its significant biological activities, particularly in the fields of cancer research and inflammation. This article provides an overview of its biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a thiazole ring with chloro and methoxy substitutions, which contribute to its biological properties. The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield, making it suitable for further biological evaluations.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of autotaxin, an enzyme involved in lysophosphatidic acid (LPA) signaling. LPA plays a crucial role in various pathological processes, including cancer progression and inflammatory responses. By inhibiting autotaxin, this compound may modulate cellular signaling pathways that are dysregulated in several diseases.
Anticancer Properties
Studies have demonstrated the anticancer potential of this compound through various in vitro assays. For instance:
- Cytotoxicity : In vitro cytotoxic evaluations against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines have shown promising results. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cell lines .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 6.502 |
| PC3 | 11.751 |
Anti-inflammatory Effects
This compound's ability to inhibit autotaxin also suggests potential anti-inflammatory effects. By reducing LPA levels, the compound could diminish inflammatory responses associated with various conditions, making it a candidate for therapeutic interventions in diseases characterized by chronic inflammation.
Case Studies and Research Findings
- Inhibition of Autotaxin : A study highlighted the selective inhibition of autotaxin by this compound, showcasing its potential as a therapeutic agent for conditions like cancer and inflammation.
- Comparative Analysis : In comparative studies with other thiazole derivatives, this compound demonstrated superior selectivity for autotaxin inhibition, which may lead to fewer side effects compared to structurally similar compounds.
- Potential Applications : The compound is being explored not only for its direct anticancer properties but also as a tool compound for studying the biological roles of LPA in physiological processes. Its unique structure allows for further modifications that could enhance its efficacy or broaden its application spectrum in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
